molecular formula C14H12BrNOS B7554757 (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide

(E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide

Cat. No.: B7554757
M. Wt: 322.22 g/mol
InChI Key: DRWYXKAQLQNYFX-FNORWQNLSA-N
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Description

(E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide is an organic compound characterized by the presence of a bromo-substituted phenyl ring and a thiophene moiety connected through a prop-2-enamide linkage

Properties

IUPAC Name

(E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNOS/c1-10-9-11(15)4-6-13(10)16-14(17)7-5-12-3-2-8-18-12/h2-9H,1H3,(H,16,17)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWYXKAQLQNYFX-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methylaniline and thiophene-2-carboxaldehyde.

    Formation of Intermediate: The intermediate is formed through a condensation reaction between 4-bromo-2-methylaniline and thiophene-2-carboxaldehyde in the presence of a base such as sodium hydroxide.

    Final Product Formation: The intermediate undergoes a coupling reaction with acryloyl chloride in the presence of a catalyst like palladium to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the prop-2-enamide linkage can be reduced to form the corresponding amide.

    Substitution: The bromo group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer or inflammatory diseases.

    Materials Science: The compound’s unique structural features make it suitable for the development of organic semiconductors and conductive polymers.

    Biological Studies: It can be used as a probe to study the interactions of brominated aromatic compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide involves its interaction with specific molecular targets. The bromo-substituted phenyl ring and thiophene moiety can engage in π-π stacking interactions and hydrogen bonding with target proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-chloro-2-((5-methylpyridin-2-yl)imino)methyl)phenol
  • Rilpivirine

Uniqueness

(E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide is unique due to the presence of both a bromo-substituted phenyl ring and a thiophene moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in both synthetic and biological contexts.

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